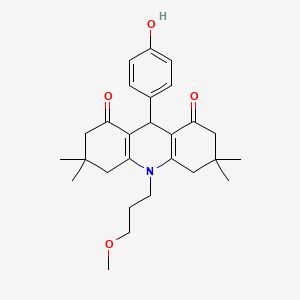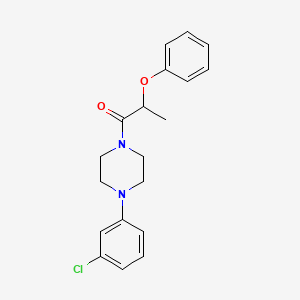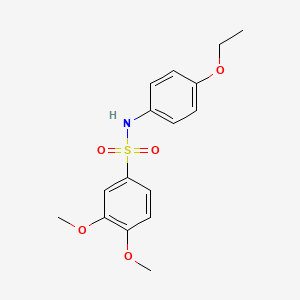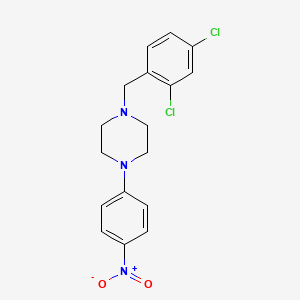![molecular formula C15H14N2O3S B5207298 1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone, also known as ATB-346, is a novel drug candidate that has been developed as an anti-inflammatory agent. It is a prodrug that is converted to a potent inhibitor of cyclooxygenase-2 (COX-2) in vivo. ATB-346 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various inflammatory conditions.
Mecanismo De Acción
1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone is a prodrug that is converted to a potent COX-2 inhibitor in vivo. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone has been shown to have a number of biochemical and physiological effects. In preclinical studies, the drug has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the activation of nuclear factor-κB, which is a transcription factor that regulates the expression of genes involved in inflammation. In addition, 1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone has been shown to reduce oxidative stress and to promote the production of anti-inflammatory cytokines, such as interleukin-10.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone is its potency as a COX-2 inhibitor. The drug has been shown to be more potent than other COX-2 inhibitors, such as celecoxib and rofecoxib. In addition, 1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone has been shown to have a favorable safety profile in preclinical studies. However, one limitation of 1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone is its relatively complex synthesis, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on 1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone. One area of interest is the drug's potential for the treatment of inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the drug's potential for the treatment of neuropathic pain. In addition, there is interest in developing more potent and selective COX-2 inhibitors based on the structure of 1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone. Finally, there is interest in exploring the potential of 1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone as a chemopreventive agent, given its ability to reduce oxidative stress and inflammation.
Métodos De Síntesis
1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone is synthesized by a multistep process that involves the condensation of 3-(allyloxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with acetic anhydride to form the acetylated thiosemicarbazone, which is subsequently cyclized to form the imidazolidinone ring. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone has been extensively studied in preclinical models of inflammation. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. The drug has also been shown to have a favorable safety profile in these studies.
Propiedades
IUPAC Name |
(5Z)-1-acetyl-5-[(3-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-3-7-20-12-6-4-5-11(8-12)9-13-14(19)16-15(21)17(13)10(2)18/h3-6,8-9H,1,7H2,2H3,(H,16,19,21)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEVJUDPSDQWNS-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC2=CC(=CC=C2)OCC=C)C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1/C(=C\C2=CC(=CC=C2)OCC=C)/C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-acetyl-5-[(3-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-bromo-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B5207256.png)
![N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5207261.png)



![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)

amino]-4-oxobutanoic acid](/img/structure/B5207305.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)
